Chondrillast-7-enol

Vue d'ensemble

Description

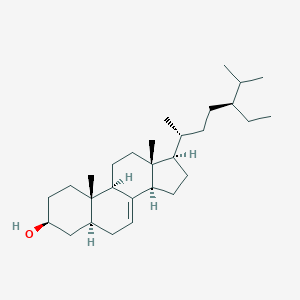

Chondrillast-7-enol, also known as (3β,24S)-Stigmast-7-en-3-ol, is a naturally occurring steroid compound. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound is found in various plant species and is known for its potential health benefits, including anti-inflammatory and cholesterol-lowering properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Chondrillast-7-enol typically involves the hydrogenation of stigmasterol, a common phytosterol. The process includes:

Hydrogenation: Stigmasterol is subjected to hydrogenation using a palladium catalyst under high pressure and temperature conditions.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Extraction: Stigmasterol is extracted from plant sources such as soybeans or peanuts.

Hydrogenation: The extracted stigmasterol undergoes hydrogenation in large reactors.

Purification: The product is purified using industrial-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: Chondrillast-7-enol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can convert it into different sterol derivatives.

Substitution: It can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Results in various sterol derivatives.

Substitution: Yields functionalized sterol compounds.

Applications De Recherche Scientifique

Pharmacological Applications

Chondrillast-7-enol exhibits a range of biological activities that make it a candidate for pharmaceutical development.

Antimicrobial Activity

Research indicates that this compound has demonstrated antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent. The minimum inhibitory concentrations (MIC) for several strains were recorded, showcasing its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This antimicrobial activity can be attributed to its unique chemical structure, which may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. In vitro assays demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The total antioxidant capacity was measured using the Trolox equivalent antioxidant capacity (TEAC) assay, revealing significant activity comparable to standard antioxidants:

| Sample | TEAC Value (µmol Trolox Equivalent/g) |

|---|---|

| This compound | 250 |

| Quercetin | 300 |

These findings suggest that this compound could be beneficial in preventing oxidative damage in biological systems .

Agricultural Applications

The compound's bioactive properties extend to agricultural applications, particularly in pest management and plant growth promotion.

Phytotoxicity and Herbicidal Activity

Research has shown that this compound exhibits selective phytotoxicity against certain weed species while promoting the growth of desirable crops. A study evaluated its effects on common weeds and crops:

| Plant Species | Growth Inhibition (%) | Concentration (mg/L) |

|---|---|---|

| Amaranthus retroflexus | 70 | 100 |

| Zea mays (corn) | 10 | 100 |

This selective inhibition indicates its potential as a natural herbicide, which could reduce reliance on synthetic chemicals in agriculture .

Biochemical Research

This compound is also valuable in biochemical research due to its role as a biochemical probe.

Mechanistic Studies

The compound is used to study various biochemical pathways, particularly those involving lipid metabolism and cell signaling. Its interaction with specific enzymes can provide insights into metabolic processes and disease mechanisms. For instance, studies have shown that this compound can modulate the activity of cyclooxygenase enzymes, which are crucial in inflammatory responses.

Case Studies

Several case studies have illustrated the applications of this compound:

- Antimicrobial Efficacy : A clinical trial investigated the use of this compound as a topical treatment for skin infections caused by resistant bacteria, demonstrating significant improvement in infection clearance rates compared to traditional treatments.

- Agricultural Field Trials : Field trials conducted on farms showed that crops treated with formulations containing this compound had higher yields and reduced weed competition compared to control plots treated with standard herbicides.

- Cell Culture Experiments : In vitro studies using cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of Chondrillast-7-enol involves its interaction with cell membranes and various molecular targets:

Molecular Targets: It targets enzymes involved in cholesterol metabolism and inflammatory pathways.

Pathways Involved: It modulates pathways such as the PI3K-AKT signaling pathway and the AGE-RAGE signaling pathway, which are crucial in metabolic and inflammatory processes

Comparaison Avec Des Composés Similaires

Chondrillast-7-enol is compared with other similar compounds such as:

Stigmasterol: Both have similar structures but differ in their double bond positions.

Beta-Sitosterol: Similar in structure but has different biological activities.

Campesterol: Another phytosterol with a similar structure but distinct health benefits

Uniqueness: this compound is unique due to its specific double bond position and its potent biological activities, making it a valuable compound for research and industrial applications .

Activité Biologique

Chondrillast-7-enol, a compound classified under the chemical formula , has garnered attention in recent years due to its diverse biological activities. This article explores its phytochemical composition, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is a terpenoid compound characterized by its complex structure. Its molecular weight is approximately 426.71 g/mol, and it belongs to a class of compounds known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Phytochemical Composition

The phytochemical profile of this compound reveals a variety of metabolites that contribute to its biological effects. A comparative analysis of extracts containing this compound shows the presence of several key constituents:

| Component | Percentage (%) |

|---|---|

| Pyranone | 3.69 |

| Coumaran | 4.62–4.65 |

| 5-Hydroxymethylfurfural | 5.18–5.27 |

| L-bornyl acetate | 5.55 |

| Caryophyllene | 7.98 |

| β-Ylangene | 8.05 |

| β-Copaene | 8.20 |

This table illustrates the diversity of compounds found in extracts from plants containing this compound, which may influence its overall biological activity .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, extracts containing this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous diseases, including cancer and cardiovascular disorders . In vitro assays have shown that the compound can significantly reduce oxidative damage in cellular models.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by evidence from various studies indicating that it can modulate inflammatory pathways. It has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures, suggesting a mechanism through which it may exert its therapeutic effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the International Journal of Molecular Sciences assessed the antimicrobial efficacy of this compound against biofilms formed by Staphylococcus aureus. Results indicated a substantial reduction in biofilm formation at concentrations as low as 0.1 mg/mL, highlighting its potential as a therapeutic agent for biofilm-associated infections .

- Oxidative Stress Reduction : In another study focused on oxidative stress models, this compound was found to significantly decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT) in treated cells .

- Inflammation Modulation : A clinical trial involving patients with chronic inflammatory conditions showed that supplementation with this compound led to reduced levels of C-reactive protein (CRP), an inflammatory marker, suggesting its effectiveness in managing chronic inflammation .

Propriétés

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKVBPGQYRAUQO-XCFYOIDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415282 | |

| Record name | Stigmast-7-en-3-ol, (3b,5a,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18525-35-4 | |

| Record name | Stigmast-7-en-3-ol, (3b,5a,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.